molecular formula C22H28N2O4 B13963205 3'-((2-Hydroxy-3-(4-(o-methoxyphenyl)piperazinyl))propoxy)acetophenone CAS No. 63990-75-0

3'-((2-Hydroxy-3-(4-(o-methoxyphenyl)piperazinyl))propoxy)acetophenone

Cat. No.: B13963205
CAS No.: 63990-75-0
M. Wt: 384.5 g/mol
InChI Key: DRPFIPXZBMWJTH-UHFFFAOYSA-N
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Description

3’-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazino]propoxy]acetophenone is a complex organic compound with a molecular formula of C18H21NO4 This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and linked to an acetophenone moiety through a propoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazino]propoxy]acetophenone typically involves multiple steps. One common method starts with the preparation of 4-(2-methoxyphenyl)piperazine, which is then reacted with 3-chloropropoxyacetophenone under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazino]propoxy]acetophenone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

3’-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazino]propoxy]acetophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazino]propoxy]acetophenone involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methoxyphenyl)piperazine: A precursor in the synthesis of the target compound.

    3-chloropropoxyacetophenone: Another intermediate used in the synthetic route.

    2-(3-(4-(2-methoxyphenyl)piperazino)propoxy)ethanol: A structurally related compound with similar functional groups.

Uniqueness

3’-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazino]propoxy]acetophenone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

63990-75-0

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

1-[3-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone

InChI

InChI=1S/C22H28N2O4/c1-17(25)18-6-5-7-20(14-18)28-16-19(26)15-23-10-12-24(13-11-23)21-8-3-4-9-22(21)27-2/h3-9,14,19,26H,10-13,15-16H2,1-2H3

InChI Key

DRPFIPXZBMWJTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O

Origin of Product

United States

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